Pseudoionone Pseudoionone Pseudoionone, also known as . psi. -ionone, belongs to the class of organic compounds known as acyclic monoterpenoids. These are monoterpenes that do not contain a cycle. Pseudoionone exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, pseudoionone is primarily located in the membrane (predicted from logP) and cytoplasm. Pseudoionone can be biosynthesized from beta-ionone. Pseudoionone has a sweet, balsamic, and citrus taste.
Pseudoionone is a terpene ketone derived from ring cleavage of the apo carotenoid beta-ionone. It has a role as a fragrance. It derives from a beta-ionone.
Brand Name: Vulcanchem
CAS No.: 141-10-6
VCID: VC21001824
InChI: InChI=1S/C13H20O/c1-11(2)7-5-8-12(3)9-6-10-13(4)14/h6-7,9-10H,5,8H2,1-4H3/b10-6+,12-9+
SMILES: CC(=CCCC(=CC=CC(=O)C)C)C
Molecular Formula: C13H20O
Molecular Weight: 192.3 g/mol

Pseudoionone

CAS No.: 141-10-6

Cat. No.: VC21001824

Molecular Formula: C13H20O

Molecular Weight: 192.3 g/mol

* For research use only. Not for human or veterinary use.

Pseudoionone - 141-10-6

Specification

Description Pseudoionone, also known as . psi. -ionone, belongs to the class of organic compounds known as acyclic monoterpenoids. These are monoterpenes that do not contain a cycle. Pseudoionone exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, pseudoionone is primarily located in the membrane (predicted from logP) and cytoplasm. Pseudoionone can be biosynthesized from beta-ionone. Pseudoionone has a sweet, balsamic, and citrus taste.
Pseudoionone is a terpene ketone derived from ring cleavage of the apo carotenoid beta-ionone. It has a role as a fragrance. It derives from a beta-ionone.
CAS No. 141-10-6
Molecular Formula C13H20O
Molecular Weight 192.3 g/mol
IUPAC Name (3E,5E)-6,10-dimethylundeca-3,5,9-trien-2-one
Standard InChI InChI=1S/C13H20O/c1-11(2)7-5-8-12(3)9-6-10-13(4)14/h6-7,9-10H,5,8H2,1-4H3/b10-6+,12-9+
Standard InChI Key JXJIQCXXJGRKRJ-KOOBJXAQSA-N
Isomeric SMILES CC(=CCC/C(=C/C=C/C(=O)C)/C)C
SMILES CC(=CCCC(=CC=CC(=O)C)C)C
Canonical SMILES CC(=CCCC(=CC=CC(=O)C)C)C
Melting Point 25 °C
<25°C

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